5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol
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Overview
Description
5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol is a complex organic compound with a unique structure that includes a benzofuran core, methoxy groups, and an imino-phenylallyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Attachment of the Imino-Phenylallyl Side Chain: This step involves the condensation of an appropriate amine with a phenylallyl halide under basic conditions to form the imino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Thiol ethers, amines, halides.
Scientific Research Applications
5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the benzofuran core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Imino-3-phenyl-1lambda6-thiomorpholin-1-one dihydrochloride
- 3-Phenyl-1-propanamine
- (S)-(-)-2-Amino-3-phenyl-1-propanol
Uniqueness
5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol is unique due to its combination of a benzofuran core with methoxy groups and an imino-phenylallyl side chain. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4,7-dimethoxy-5-[(E)-3-phenylprop-2-enimidoyl]-1-benzofuran-6-ol |
InChI |
InChI=1S/C19H17NO4/c1-22-17-13-10-11-24-18(13)19(23-2)16(21)15(17)14(20)9-8-12-6-4-3-5-7-12/h3-11,20-21H,1-2H3/b9-8+,20-14? |
InChI Key |
KNELKJGAARTELA-MKSCYRQDSA-N |
Isomeric SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=N)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=N)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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